molecular formula C19H18N2O3S B2378986 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide CAS No. 536701-95-8

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide

Cat. No. B2378986
CAS RN: 536701-95-8
M. Wt: 354.42
InChI Key: QTSVYMAJONVQMI-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C19H18N2O3S and its molecular weight is 354.42. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibitory Potential
Compounds with the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety have shown potential as enzyme inhibitors. Research indicates these compounds exhibit substantial inhibitory activity against yeast α-glucosidase and weaker activity against acetylcholinesterase, highlighting their potential in enzyme inhibition studies (Abbasi et al., 2019).

Antibacterial and Antifungal Properties
Compounds synthesized with the 2,3-dihydro-1,4-benzodioxin-6-amine structure have shown promising antibacterial and antifungal activities. Specifically, certain derivatives have demonstrated significant antimicrobial potential with low hemolytic activity, suggesting their use as potential antibacterial and antifungal agents (Abbasi et al., 2020).

Anti-Diabetic Properties
Research on 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides has highlighted their potential as anti-diabetic agents. These compounds have demonstrated weak to moderate inhibitory activities against α-glucosidase enzyme, positioning them as potential therapeutic entrants for type-2 diabetes management (Abbasi et al., 2023).

Potential in Treating Inflammatory Diseases
Certain sulfonamides bearing the 1,4-benzodioxin ring have been synthesized with the aim of treating inflammatory ailments. These compounds have shown good inhibitory activity against various bacterial strains and decent inhibition against the lipoxygenase enzyme, suggesting their potential as therapeutic agents for inflammatory diseases (Abbasi et al., 2017).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-12-19(14-4-2-3-5-15(14)20-12)25-11-18(22)21-13-6-7-16-17(10-13)24-9-8-23-16/h2-7,10,20H,8-9,11H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSVYMAJONVQMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)SCC(=O)NC3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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